Methyl n-(2-aminobenzoyl)glycinate

Description

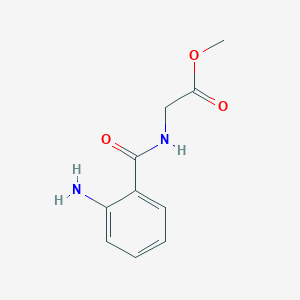

Methyl N-(2-aminobenzoyl)glycinate is an N-substituted glycine derivative featuring a 2-aminobenzoyl group attached to the glycine backbone via an amide bond. This compound belongs to a class of amino acid esters with applications in medicinal chemistry, drug design, and heterocyclic synthesis. Its structure combines the reactivity of the glycinate ester with the aromatic and nucleophilic properties of the 2-aminobenzoyl moiety, making it a versatile intermediate for synthesizing bioactive molecules .

Properties

CAS No. |

82185-40-8 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 2-[(2-aminobenzoyl)amino]acetate |

InChI |

InChI=1S/C10H12N2O3/c1-15-9(13)6-12-10(14)7-4-2-3-5-8(7)11/h2-5H,6,11H2,1H3,(H,12,14) |

InChI Key |

WUEWXIYBCCMGMU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=CC=C1N |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

Cyclocondensation of Isatoic Anhydride with Methyl Glycine Hydrochloride

The most widely cited method involves the reaction of isatoic anhydride with methyl glycine hydrochloride in the presence of a base such as triethylamine (TEA). This one-pot procedure is efficient and scalable:

Reagents :

- Isatoic anhydride (1.0 equiv)

- Methyl glycine hydrochloride (1.0 equiv)

- Triethylamine (1.0–1.2 equiv)

- Ethanol or ethanol/water mixture

-

- Heat the mixture under reflux for 30–60 minutes.

- Evaporate the solvent under reduced pressure.

- Isolate the product via recrystallization or filtration.

Yield : 69–71% (depending on substituents).

Key Advantages:

- Avoids costly coupling agents (e.g., EDC, DCC).

- Utilizes stable and commercially available starting materials.

Copper Oxide Nanoparticle-Catalyzed Three-Component Synthesis

A modified approach employs copper oxide nanoparticles (CuO NPs) to catalyze a three-component reaction involving:

- Isatoic anhydride

- Methyl glycine hydrochloride

- Aromatic aldehydes

- Solvent: Ethanol/water (3:1)

- Catalyst: 10 mol% CuO NPs

- Temperature: Reflux (80°C)

- Time: 8 hours

Yield : 55–91% for substituted derivatives.

Mechanistic Insight:

The CuO NPs facilitate imine formation and cyclization, enhancing reaction efficiency compared to traditional methods.

Experimental Data and Optimization

Table 1: Comparative Analysis of Synthesis Methods

Critical Analysis of Methodologies

Cyclocondensation Limitations

- Side Reactions : Prolonged heating may lead to decarboxylation or over-cyclization.

- Solvent Sensitivity : Requires anhydrous conditions for optimal yields.

Advantages of Nanoparticle Catalysis

- Green Chemistry : Reduces waste and energy consumption.

- Scalability : Suitable for gram-scale synthesis without significant yield drop.

Applications in Medicinal Chemistry

Methyl N-(2-aminobenzoyl)glycinate serves as a precursor for:

- MAO Inhibitors : Quinazoline derivatives (e.g., 5d , 5h ) show submicromolar IC50 values against monoamine oxidase isoforms.

- Anticancer Agents : Functionalization with aryl groups enhances bioactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl n-(2-aminobenzoyl)glycinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides and esters depending on the nucleophile used.

Scientific Research Applications

Methyl n-(2-aminobenzoyl)glycinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding studies.

Mechanism of Action

The mechanism of action of methyl n-(2-aminobenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the benzoyl moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of methyl N-(2-aminobenzoyl)glycinate, emphasizing differences in substituents, synthesis yields, and physicochemical properties:

*Synthesis challenges due to competing cyclization reactions .

Key Differences and Implications

Physicochemical Properties

- Solubility: The 2-aminobenzoyl group improves aqueous solubility relative to chloro- or indole-substituted analogs, critical for bioavailability in drug candidates .

- Thermal Stability : Indole derivatives show higher melting points (210–213°C) due to aromatic stacking, whereas N-methylindole analogs melt at lower temperatures (98–100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.